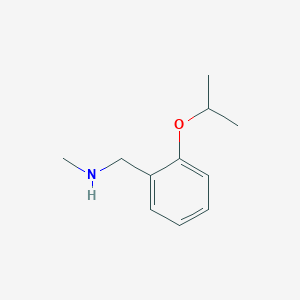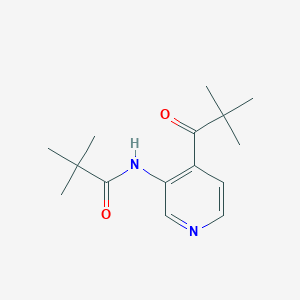
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Descripción general
Descripción
4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride (CMDIA-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. CMDIA-HCl is a derivative of isoquinoline and is composed of a nitrogen-containing ring and a methyl group. It is a white, crystalline powder that is soluble in water, alcohol, and other organic solvents. CMDIA-HCl has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including 2,3-dihydrobenzo[b]thiophene derivatives and 3-alkyl-5-hydroxy-2-methylthiophene derivatives, as well as in the synthesis of a variety of pharmaceuticals. This compound has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrroles. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of hydrogen peroxide.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is involved in the metabolism of a variety of drugs and is responsible for the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. Inhibition of CYP2C9 by this compound may lead to an increase in the bioavailability of these drugs, as well as other drugs metabolized by this enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have a variety of effects on the body, including the inhibition of CYP2C9, as mentioned above. In addition, this compound may have an effect on the metabolism of fatty acids, as well as other biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to synthesize. In addition, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
However, there are also a number of limitations associated with this compound. For example, this compound is not very stable in the presence of light and air, and it is not very soluble in water. In addition, this compound is not very soluble in many organic solvents, and it is not very soluble in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the potential use of this compound as a fluorescent probe for the detection of hydrogen peroxide.
Propiedades
IUPAC Name |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-15(2)12-11-6-4-3-5-10(11)9(7-13)8-14-12;/h3-6,8H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBFCVQOCZZMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=CC=CC=C21)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)




![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)



